molecular formula C9H12N2O3 B13644462 Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate

Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate

Cat. No.: B13644462
M. Wt: 196.20 g/mol
InChI Key: GISQXXZMNCMFCP-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate typically involves the reaction of a pyridine derivative with an appropriate ester. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-oxopyridin-1(2h)-yl)propanoate: Lacks the amino group, leading to different reactivity and biological activity.

    Ethyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate is unique due to the presence of both the amino and ester functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 3-(3-amino-2-oxopyridin-1-yl)propanoate

InChI

InChI=1S/C9H12N2O3/c1-14-8(12)4-6-11-5-2-3-7(10)9(11)13/h2-3,5H,4,6,10H2,1H3

InChI Key

GISQXXZMNCMFCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=CC=C(C1=O)N

Origin of Product

United States

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